Nilotinib - 923288-90-8

Nilotinib

Catalog Number: EVT-287162
CAS Number: 923288-90-8
Molecular Formula: C28H25ClF3N7O2
Molecular Weight: 584 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nilotinib, known chemically as 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide, is a selective tyrosine kinase inhibitor []. It was developed as a second-generation tyrosine kinase inhibitor with enhanced potency and selectivity against BCR-ABL, the oncogenic fusion protein responsible for chronic myeloid leukemia (CML) [, , ]. Nilotinib is also being investigated for its potential therapeutic effects in other diseases involving dysregulated tyrosine kinase activity, such as gastrointestinal stromal tumors and Parkinson's disease [, , ].

Synthesis Analysis

A detailed description of the synthesis of Nilotinib is provided in patent literature. A five-step reaction sequence for the preparation of Nilotinib analogs is mentioned in one study, which highlights an improved approach for synthesizing Nilotinib and its derivatives [].

Molecular Structure Analysis

Nilotinib is an aminopyrimidine derivative that binds to the ATP-binding site of the BCR-ABL protein []. Molecular docking studies have shown that the improved antiplatelet activity of a specific Nilotinib analog is attributed to the number and strength of hydrogen bonds formed within its structure [].

Mechanism of Action

Nilotinib exerts its therapeutic effects by selectively inhibiting the tyrosine kinase activity of BCR-ABL [, ]. This inhibition prevents the phosphorylation of downstream signaling proteins, blocking the aberrant signaling pathways that drive the growth and survival of leukemic cells [, ]. Nilotinib is more potent than imatinib, the first-generation tyrosine kinase inhibitor, and is effective against many imatinib-resistant BCR-ABL mutants [, , ].

Physical and Chemical Properties Analysis

The solubility of Nilotinib is pH-dependent, exhibiting lower solubility at higher pH levels []. This property was investigated in a study evaluating the impact of esomeprazole, a proton pump inhibitor that increases gastric pH, on the oral absorption and pharmacokinetics of Nilotinib []. The study revealed a modest reduction in Nilotinib absorption when co-administered with esomeprazole [].

Applications
  • Chronic myeloid leukemia (CML): Nilotinib is approved for the treatment of patients with newly diagnosed chronic-phase CML and patients with chronic-phase or accelerated-phase CML who are resistant or intolerant to prior therapies []. Clinical trials have demonstrated its superior efficacy compared to imatinib, achieving higher rates of cytogenetic and molecular responses and lower rates of disease progression [, , , , , , , , , ].
  • Imatinib-resistant CML: Nilotinib exhibits activity against a wide range of BCR-ABL mutations, including those conferring resistance to imatinib [, , , , ]. This property makes it a valuable therapeutic option for patients who have failed prior treatment with imatinib.
  • Gastrointestinal stromal tumors (GIST): Nilotinib has shown activity against GIST in preclinical studies and is being investigated in clinical trials as a potential treatment option for imatinib-resistant GIST [, ].
  • Parkinson's disease: Preclinical and early clinical data suggest that Nilotinib may have neuroprotective effects in Parkinson's disease []. Its ability to cross the blood-brain barrier and inhibit the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease pathogenesis, supports further investigation [].
  • Colorectal cancer: Nilotinib has been shown to inhibit the invasion and metastasis of colorectal cancer cells in vitro and in vivo by targeting the receptor tyrosine kinase DDR1 [].
Future Directions
  • Treatment-free remission (TFR) in CML: Research is ongoing to explore the possibility of achieving TFR in patients with CML who have achieved deep molecular responses on Nilotinib therapy [, ]. Strategies to optimize TFR rates and identify patients most likely to benefit from TKI discontinuation are being investigated [, ].
  • Combination therapies: Combining Nilotinib with other targeted therapies or immunotherapies may enhance its efficacy in CML and other diseases []. Clinical trials are evaluating the safety and efficacy of such combinations.
  • Understanding mechanisms of resistance: Further research is needed to elucidate the mechanisms underlying resistance to Nilotinib in CML and other diseases [, , , , ]. This knowledge will guide the development of strategies to overcome resistance and improve treatment outcomes.
  • Expanding therapeutic applications: The potential of Nilotinib in other diseases, such as Parkinson's disease and colorectal cancer, warrants further investigation [, ].
  • Personalized medicine: Identifying biomarkers predictive of response to Nilotinib will facilitate personalized treatment decisions and improve patient outcomes [, , ].

Properties

CAS Number

923288-90-8

Product Name

Nilotinib

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride

Molecular Formula

C28H25ClF3N7O2

Molecular Weight

584 g/mol

InChI

InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2

InChI Key

YCBPQSYLYYBPDW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AMN 107; AMN107; AMN-107; Nilotinib; US brand name: Tasigna. Nilotinib HCl hydrate.

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.